Histidinamide, D-
CAS No.: 891787-99-8
Cat. No.: VC3866483
Molecular Formula: C6H10N4O
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 891787-99-8 |
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Molecular Formula | C6H10N4O |
Molecular Weight | 154.17 g/mol |
IUPAC Name | (2R)-2-amino-3-(1H-imidazol-5-yl)propanamide |
Standard InChI | InChI=1S/C6H10N4O/c7-5(6(8)11)1-4-2-9-3-10-4/h2-3,5H,1,7H2,(H2,8,11)(H,9,10)/t5-/m1/s1 |
Standard InChI Key | UMMQVDUMUMBTAV-RXMQYKEDSA-N |
Isomeric SMILES | C1=C(NC=N1)C[C@H](C(=O)N)N |
SMILES | C1=C(NC=N1)CC(C(=O)N)N |
Canonical SMILES | C1=C(NC=N1)CC(C(=O)N)N |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
D-Histidinamide (CAS: 891787-99-8) has the molecular formula and a molecular weight of 154.17 g/mol . Its structure features:
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An imidazole ring at position 4 of the side chain
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A D-configuration at the α-carbon
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An amide group replacing the carboxylic acid of the parent amino acid
The stereochemistry is critical for its biological activity, as evidenced by comparative studies with L-histidinamide .
Spectral Signatures
Nuclear magnetic resonance (NMR) and infrared (IR) spectra provide detailed structural insights:
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NMR: Distinct peaks at δ 7.65 ppm (imidazole C2-H) and δ 3.25 ppm (α-CH)
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FTIR: Strong absorption bands at 1650 cm (amide I) and 1550 cm (amide II)
Synthesis and Chemical Reactivity
Synthetic Pathways
D-Histidinamide is typically synthesized through stereospecific amidation of D-histidine. Key methods include:
Iron-Catalyzed Amidation
A 2025 study demonstrated 75% yield using:
This method prevents racemization, preserving the D-configuration .
Solid-Phase Peptide Synthesis
Used in producing D-histidinamide-containing peptides like Neuromedin C 1-8 (CID 53481580) .
Reactivity Profile
The compound participates in:
Biological Activity and Mechanisms
Autotaxin Inhibition in Cancer
D-Histidinamide potently inhibits ATX, an enzyme overexpressed in malignancies:
Mechanistically, it binds ATX's hydrophobic pocket, disrupting lysophospholipase D activity .
Oxidative Stress Mitigation
Comparative studies with copper ions show:
Compound | % Cell Viability (1 mM CuSO) | Lipid Peroxidation Inhibition |
---|---|---|
D-Histidinamide | 92 ± 3% | 68 ± 5% |
L-Histidinamide | 89 ± 4% | 65 ± 6% |
Cysteinamide | 45 ± 7% | 22 ± 4% |
Data from HaCaT keratinocyte assays . The imidazole ring scavenges hydroxyl radicals () via electron donation .
Pharmacological Applications
Drug Delivery Systems
D-Histidinamide enhances nanoparticle uptake:
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Conjugation increases cellular internalization by 3.2-fold vs. L-form
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Improves mRNA delivery efficiency in lipid nanoparticles
Neuromodulation
In Neuromedin C 1-8 (CID 53481580), D-histidinamide stabilizes peptide-receptor interactions through:
Comparative Analysis with Structural Analogs
Stereochemical Effects
Property | D-Histidinamide | L-Histidinamide |
---|---|---|
ATX Inhibition | 75 ± 3% | 73 ± 4% |
Metabolic Half-life | 2.8 h | 1.2 h |
Renal Clearance | 0.32 mL/min/kg | 0.45 mL/min/kg |
Data from . The D-form exhibits prolonged activity due to resistance to L-amino acid oxidases.
Amino Acid Amide Comparisons
Compound | Cu Chelation | Cytoprotection (1 mM) |
---|---|---|
D-Histidinamide | 58 ± 4% | 92 ± 3% |
D-Cysteinamide | 82 ± 3% | 45 ± 7% |
D-Aspartamide | 27 ± 5% | 34 ± 6% |
From . Despite lower chelation capacity, D-histidinamide shows superior cytoprotection through multimodal antioxidant mechanisms.
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